molecular formula C19H19F2N5O2S B10937402 N-[4-(difluoromethoxy)phenyl]-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide

N-[4-(difluoromethoxy)phenyl]-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B10937402
M. Wt: 419.5 g/mol
InChI Key: NGMVZCOQTTURTL-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a difluoromethoxyphenyl group and a pyrazolylpyrimidinylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(difluoromethoxy)phenyl]-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the difluoromethoxyphenyl intermediate: This step involves the reaction of a phenol derivative with difluoromethylating agents under basic conditions.

    Synthesis of the pyrazolylpyrimidinyl intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling reaction: The final step involves coupling the two intermediates using a suitable coupling agent, such as a carbodiimide, under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-[4-(difluoromethoxy)phenyl]-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide has several applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Uniqueness: N-[4-(difluoromethoxy)phenyl]-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19F2N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-[4-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H19F2N5O2S/c1-3-26-12(2)15(10-23-26)16-8-9-22-19(25-16)29-11-17(27)24-13-4-6-14(7-5-13)28-18(20)21/h4-10,18H,3,11H2,1-2H3,(H,24,27)

InChI Key

NGMVZCOQTTURTL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)F)C

Origin of Product

United States

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